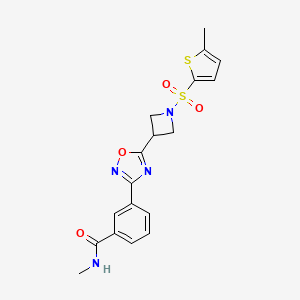

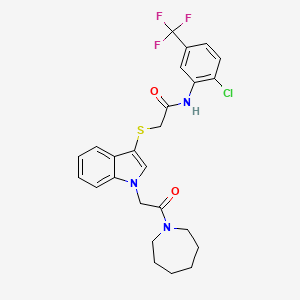

![molecular formula C15H22N2OS B2693407 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclohexanecarboxamide CAS No. 476280-93-0](/img/structure/B2693407.png)

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .

Synthesis Analysis

While specific synthesis information for the compound is not available, similar compounds such as 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been synthesized for biological evaluation . The synthesis often involves reactions with various reagents under specific conditions .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes, including cyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques, including IR spectroscopy and NMR .Applications De Recherche Scientifique

Antibacterial and Antimicrobial Activities

- Novel analogs of this compound and related derivatives have been designed, synthesized, and evaluated for their antibacterial activity, particularly showing promising results against Staphylococcus aureus and Bacillus subtilis without exhibiting cytotoxicity at the effective concentrations for antimicrobial activity (Palkar et al., 2017).

Anticancer Activities

- Certain benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, have been synthesized and shown to possess significant cytotoxicity against several cancer cell lines such as A549, MCF7-MDR, and HT1080, indicating their potential as anticancer agents (Nam et al., 2010).

- Research into the synthesis and biological evaluation of related compounds has revealed potent antitumor agents, suggesting the value of these compounds in cancer research (Yoshida et al., 2005).

Chemical Synthesis and Characterization

- Various studies have focused on the synthesis and characterization of thiazolopyrimidines and related compounds starting from cyclohexanone derivatives, exploring their potential in medicinal chemistry and drug development (Mohareb et al., 2015).

Potential for CO2 Fixation

- Thiazolium carbene-based catalysts derived from vitamin B1 have been developed for the N-formylation and N-methylation of amines using CO2 as a carbon source, representing a sustainable approach for synthesizing pharmaceuticals and natural products (Das et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2OS/c1-10-7-8-12-13(9-10)19-15(16-12)17-14(18)11-5-3-2-4-6-11/h10-11H,2-9H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXIYCSIQOAHLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

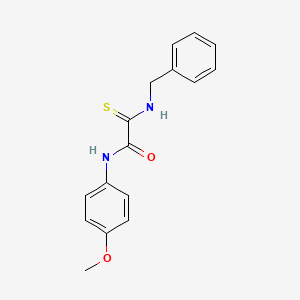

![(E)-4-(Dimethylamino)-N-[2-(4-hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-enamide](/img/structure/B2693324.png)

![[(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B2693326.png)

![3-[5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-oxopentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2693334.png)

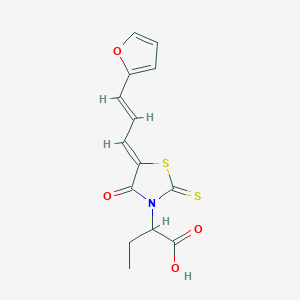

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carboxamide](/img/structure/B2693335.png)

![2-Chloro-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide](/img/structure/B2693336.png)

![3-Fluoro-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2693337.png)

![7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2693338.png)

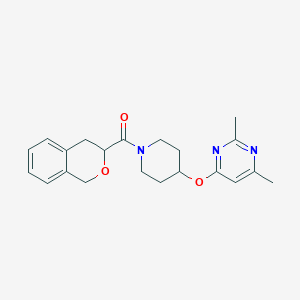

![4-(N,N-dipropylsulfamoyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2693343.png)

![methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate](/img/structure/B2693344.png)